N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Overview
Description
N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound that features multiple functional groups, including bromine, fluorine, sulfur, and triazole. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide likely involves multiple steps, including:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and carbonyl compounds.
Introduction of the bromine and fluorine atoms: Halogenation reactions using appropriate reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.
Thioether formation: This involves the reaction of thiols with alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods would typically involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atoms in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The halogen atoms (bromine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated compounds.
Substitution: Compounds with new functional groups replacing the halogens.
Scientific Research Applications
Chemistry
Catalysis: Compounds with multiple functional groups can act as ligands in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Biochemical Research: Used as a probe to study enzyme mechanisms or as a building block for more complex molecules.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with such structures can interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to interact with metal ions, potentially affecting metalloproteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
- N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(2-methylphenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Uniqueness
The presence of multiple halogen atoms (bromine and fluorine) and the triazole ring makes N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide unique. These features can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrF3N4OS2/c1-27-16(9-29-8-11-4-2-3-5-14(11)22)25-26-19(27)30-10-17(28)24-18-13(20)6-12(21)7-15(18)23/h2-7H,8-10H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBQRQNYZVDKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)CSCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrF3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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